molecular formula C17H22N4O3S B14924280 ethyl 1-{(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxylate

ethyl 1-{(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxylate

Cat. No.: B14924280
M. Wt: 362.4 g/mol
InChI Key: RWHNGVWHRKSQKC-ZROIWOOFSA-N
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Description

ETHYL 1-[5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-4-OXO-1,3-THIAZOL-2(4H)-YL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that features a pyrazole ring, a thiazole ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-4-OXO-1,3-THIAZOL-2(4H)-YL]-4-PIPERIDINECARBOXYLATE typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge and the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups and the thiazole ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can lead to alcohols or amines.

Mechanism of Action

The mechanism of action of ETHYL 1-[5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-4-OXO-1,3-THIAZOL-2(4H)-YL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-[5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-4-OXO-1,3-THIAZOL-2(4H)-YL]-4-PIPERIDINECARBOXYLATE is unique due to its combination of pyrazole, thiazole, and piperidine rings, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 1-[(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C17H22N4O3S/c1-4-24-16(23)12-5-7-21(8-6-12)17-19-15(22)14(25-17)9-13-10-18-20(3)11(13)2/h9-10,12H,4-8H2,1-3H3/b14-9-

InChI Key

RWHNGVWHRKSQKC-ZROIWOOFSA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=O)/C(=C/C3=C(N(N=C3)C)C)/S2

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=O)C(=CC3=C(N(N=C3)C)C)S2

Origin of Product

United States

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